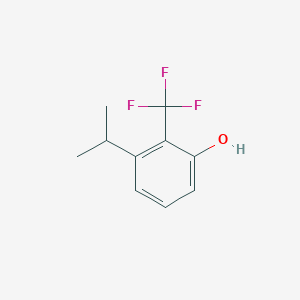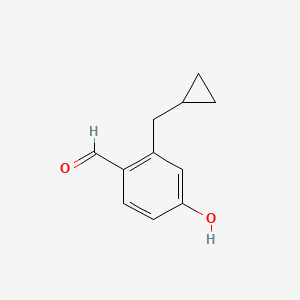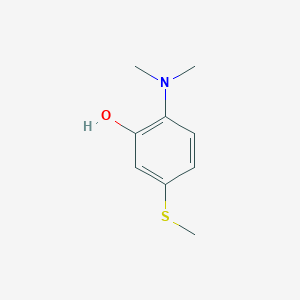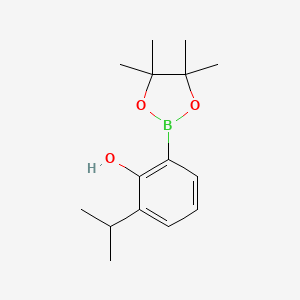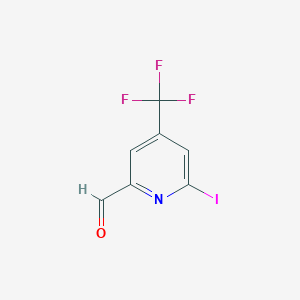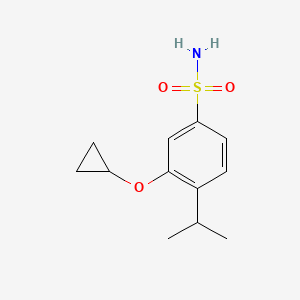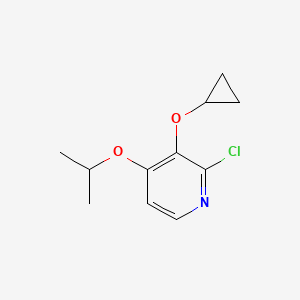
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is a heterocyclic compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with cyclopropyl and isopropyl alcohols in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes chlorination, followed by etherification reactions to introduce the cyclopropoxy and isopropoxy groups. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium-based catalysts.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its use in the development of pesticides and herbicides.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
2-Chloropyridine: A simpler derivative with only a chloro substituent.
3-Cyclopropoxypyridine: Lacks the isopropoxy group.
4-Isopropoxypyridine: Lacks the cyclopropoxy group.
Uniqueness: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
2-chloro-3-cyclopropyloxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
IHCDSBKOUANPOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=NC=C1)Cl)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


